Anhydrodihydroartemisnin

Description

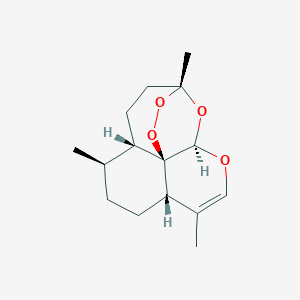

Structure

3D Structure

Properties

IUPAC Name |

(1R,4S,5R,8S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadec-9-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O4/c1-9-4-5-11-10(2)8-16-13-15(11)12(9)6-7-14(3,17-13)18-19-15/h8-9,11-13H,4-7H2,1-3H3/t9-,11+,12+,13-,14-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKXCIQFCSITOCY-VLDCTWHGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(=COC3C24C1CCC(O3)(OO4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]2C(=CO[C@H]3[C@@]24[C@H]1CC[C@](O3)(OO4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50327855 | |

| Record name | Anhydrodihydroartemisinin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50327855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82596-30-3 | |

| Record name | Anhydrodihydroartemisnin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082596303 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anhydrodihydroartemisinin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50327855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ANHYDRODIHYDROARTEMISNIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0YH8NQO930 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Structural Modifications of Anhydrodihydroartemisinin

Chemical Synthesis Pathways from Dihydroartemisinin (B1670584) Precursors

The primary precursor for the synthesis of anhydrodihydroartemisinin is dihydroartemisinin (DHA). DHA is itself a semisynthetic derivative produced by the reduction of the lactone group in artemisinin (B1665778). This reduction is typically achieved using mild hydride-reducing agents, such as sodium borohydride, which selectively reduces the lactone to a lactol (a hemiacetal) in high yield without affecting the crucial endoperoxide bridge essential for its biological activity. researchgate.net

Anhydrodihydroartemisinin is subsequently formed through the dehydration of dihydroartemisinin. This elimination reaction involves the removal of the C-10 hydroxyl group and a proton from an adjacent carbon, creating a C10-C11 double bond. The process is frequently catalyzed by acid. researchgate.netresearchgate.net Lewis acids such as boron trifluoride etherate (BF₃·Et₂O) are effective in promoting this transformation. researchgate.net The reaction proceeds via the formation of an oxonium ion from the lactol group of DHA, which facilitates the loss of a water molecule. researchgate.net

While the synthesis of anhydrodihydroartemisinin can be a deliberate step to create a reactive glycal intermediate for further functionalization, acs.orgresearcher.life its formation can also occur as an undesirable side reaction during the synthesis of other C-10 derivatives of DHA under acidic conditions. researchgate.net The deliberate and controlled dehydration of DHA remains a fundamental strategy for accessing the anhydrodihydroartemisinin scaffold, which is a gateway to a diverse range of structurally modified artemisinin analogues.

Design and Synthesis of Novel Anhydrodihydroartemisinin Derivatives

The anhydrodihydroartemisinin scaffold serves as a platform for developing new derivatives with improved stability and efficacy. Research has focused on modifying the molecule, particularly by introducing fluorine atoms and making substitutions at the C-16 position, to overcome limitations of earlier artemisinin-based drugs, such as metabolic instability.

The introduction of fluorine into drug candidates can significantly enhance metabolic stability and modulate biological activity. In the context of anhydrodihydroartemisinin, research has led to the synthesis of its 10-trifluoromethyl (10-CF₃) analogue. acs.org The synthesis begins with the creation of 10-trifluoromethyl hydroartemisinin, which is then subjected to dehydration to yield 10-CF₃-anhydrodihydroartemisinin. acs.orgresearcher.life

This fluorinated glycal is a key intermediate for producing a new class of fluoroartemisinins. The presence of the electron-withdrawing trifluoromethyl group at the C-10 position increases the chemical stability of the molecule compared to its non-fluorinated counterpart. researcher.life For example, the CF₃ analogue of arteether (B1665780) was found to be approximately 45 times more stable than arteether itself under simulated stomach acid conditions. researcher.life These fluorinated derivatives, including analogues of artemether (B1667619) and artesunate (B1665782), have demonstrated high in vivo antimalarial activity in mouse models. researchgate.netresearcher.life

A primary strategy for creating C-16 substituted derivatives involves the allylic bromination of anhydrodihydroartemisinin or its 10-CF₃ analogue. researchgate.netresearchgate.net Reagents such as N-bromosuccinimide (NBS) are used to introduce a bromine atom at the C-16 position, creating a reactive allylic bromide intermediate. researchgate.netnih.gov This intermediate readily undergoes nucleophilic substitution reactions with a variety of N-, O-, and C-nucleophiles, allowing for the introduction of diverse functional groups at the C-16 position. researchgate.netnih.gov

Interestingly, the substitution reaction is more selective for the 10-CF₃ substituted allylic bromide, which, unlike the non-fluorinated version, undergoes nucleophilic substitution without allylic rearrangement, leading to higher yields of the desired C-16 substituted products. researchgate.netnih.gov This method has been successfully used to synthesize novel C-16 amino, ether, and carbon-linked derivatives. nih.gov

An alternative approach for generating C-16 substituted derivatives involves the use of dehydroqinghaosu (artemisitene). A titanium tetrachloride (TiCl₄) catalyzed Michael addition of trimethylsilyl (B98337) enol ethers to artemisitene (B1248809) has been shown to produce C-16 substituted derivatives that retain the critical endoperoxide bridge. researchgate.net

Structure-Activity Relationship Studies for Enhanced Bioactivity

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of anhydrodihydroartemisinin derivatives. Research has shown that modifications at the C-10 and C-16 positions significantly influence the bioactivity and pharmacokinetic properties of these compounds.

The introduction of a trifluoromethyl (CF₃) group at C-10 results in derivatives with markedly increased chemical stability, which is a desirable trait for oral drug administration. researcher.life While some of these 10-CF₃ derivatives may show only moderate in vitro activity, they can exhibit excellent in vivo efficacy. researchgate.netacs.org

Derivatization at the C-16 position has yielded some of the most potent compounds in this class. researchgate.netnih.gov SAR studies have revealed that C-16 substituted amine derivatives, in particular, show promising biological activity. nih.gov For instance, a piperazinoethanol (B8609529) derivative substituted at C-16 of the 10-CF₃-anhydrodihydroartemisinin core was found to be a highly effective antimalarial in mouse models, curing all mice with an oral dose lower than 10 mg/kg. researchgate.netnih.gov This same compound also demonstrated a remarkable oral bioavailability of 34.6% in rats, a 25-fold improvement over artemether. researchgate.netnih.gov The type of nucleophile used for substitution plays a key role, with amines often yielding highly active compounds. nih.gov

Below is a summary of key findings from SAR studies on C-16 substituted 10-trifluoromethyl anhydrodihydroartemisinin derivatives.

| Derivative Class | Key Structural Feature | Observed Bioactivity/Property | Reference |

|---|---|---|---|

| C-16 Amines | Piperazinoethanol substituent | Cured P. berghei infection in mice at <10 mg/kg (oral). 25-fold greater oral bioavailability in rats compared to artemether. | researchgate.netnih.gov |

| C-16 Amines | General amine substituents (N-nucleophiles) | Appeared to be highly efficient antimalarials in vivo against P. berghei. | nih.gov |

| C-16 Michael Adducts | Substitution via Michael addition to artemisitene | Promising in vitro antimalarial activity, with some derivatives being 5-7 times more potent than artemisinin. | researchgate.net |

| 10-CF₃-Anhydrodihydroartemisinin | Trifluoromethyl group at C-10 | Increased chemical stability under acidic conditions compared to non-fluorinated analogues. | researcher.life |

These studies underscore the importance of the anhydrodihydroartemisinin scaffold in developing next-generation artemisinin-based therapies. By combining enhanced chemical stability from fluorination with potent pharmacophores at the C-16 position, these novel derivatives represent a promising strategy for creating more robust and effective drugs.

Antimalarial Pharmacodynamics and Molecular Mechanisms of Anhydrodihydroartemisinin

In Vitro Efficacy Against Plasmodium Species

Anhydrodihydroartemisinin and its derivatives have demonstrated significant efficacy against various strains of Plasmodium falciparum in laboratory settings.

Derivatives of anhydrodihydroartemisinin have shown potent in vitro antimalarial activity. For instance, C-10 pyrrole (B145914) Mannich derivatives exhibited nanomolar activity against both chloroquine-sensitive and -resistant strains of P. falciparum. doi.org

In a comparative study, dihydroartemisinin (B1670584), from which anhydrodihydroartemisinin is derived, was the most effective among artemisinin (B1665778), artesunate (B1665782), and dihydroartemisinin against P. berghei in vitro, with an IC50 value of 0.3 x 10(-8) M when present for the full 24-hour developmental cycle. nih.gov

New water-soluble derivatives of dihydroartemisinin, designed for improved stability, were tested against chloroquine-sensitive (D-6) and chloroquine-resistant (W-2) clones of P. falciparum. These compounds were generally more effective against the W-2 strain. nih.gov

Some 10-deoxoartemisinin trioxane (B8601419) analogues, which are structurally related to anhydrodihydroartemisinin, have shown high in vitro antimalarial activities. doi.org

Table 1: In Vitro Efficacy of Anhydrodihydroartemisinin and Related Compounds

| Compound/Derivative | Plasmodium Species/Strain | Key Finding | Reference |

|---|---|---|---|

| C-10 pyrrole Mannich derivatives | P. falciparum (chloroquine-sensitive and -resistant) | Nanomolar antimalarial activity. | doi.org |

| Dihydroartemisinin | P. berghei | IC50 of 0.3 x 10(-8) M. | nih.gov |

| Water-soluble dihydroartemisinin derivatives | P. falciparum (D-6 and W-2) | More effective against W-2 strain. | nih.gov |

| 10-deoxoartemisinin trioxanes | P. falciparum | High in vitro antimalarial activities. | doi.org |

In Vivo Antimalarial Activity in Preclinical Models

Preclinical studies in animal models have further substantiated the antimalarial potential of anhydrodihydroartemisinin derivatives.

In a Plasmodium berghei-infected mouse model, dihydroartemisinin demonstrated a 47% cure rate at a dosage of 10 mg/kg bodyweight, proving more effective than artemisinin and artesunate at the same dosage. nih.gov

Certain 10-deoxoartemisinin trioxane analogues have shown high efficacy in vivo, even when administered orally to rodents. doi.org

Trifluoromethylated derivatives of anhydrodihydroartemisinin have been synthesized and tested. researchgate.nettandfonline.com One such derivative, compound 55b, completely eliminated the parasite load in a P. berghei-infected mouse model. researchgate.net

New fluoroartemisinin derivatives synthesized from 16-bromo-10-trifluoromethyl anhydrodihydroartemisinin, particularly amines, were highly effective in mice infected with P. berghei, surpassing the reference drug sodium artesunate. researchgate.net

Table 2: In Vivo Antimalarial Activity in Preclinical Models

| Compound/Derivative | Animal Model | Key Finding | Reference |

|---|---|---|---|

| Dihydroartemisinin | P. berghei-infected mice | 47% cure rate at 10 mg/kg. | nih.gov |

| 10-deoxoartemisinin trioxanes | Rodents | Highly efficacious, even with oral administration. | doi.org |

| Trifluoromethylated derivative 55b | P. berghei-infected mice | Complete elimination of parasite load. | researchgate.net |

| Fluoroartemisinin amine derivatives | P. berghei-infected mice | More effective than sodium artesunate. | researchgate.net |

Molecular Interactions and Cellular Targets in Plasmodium falciparum

The antimalarial action of anhydrodihydroartemisinin and related compounds is multifaceted, involving critical molecular interactions within the parasite.

Role of the Endoperoxide Bridge in Parasiticidal Action

The endoperoxide bridge is a crucial structural feature responsible for the antimalarial properties of artemisinin and its derivatives. wikipedia.orgnih.gov The proposed mechanism involves the cleavage of this bridge by iron, which is abundant in the parasite in the form of heme. wikipedia.org This cleavage generates reactive free radicals that damage the parasite's biological macromolecules, leading to oxidative stress and cell death. wikipedia.org The endoperoxide moiety is particularly sensitive to the iron within the intraerythrocytic stages of P. falciparum. wikipedia.org

Induction of Free Radical Generation and Membrane Damage

The activation of the endoperoxide bridge leads to the production of free radicals. nih.govwikipedia.org These highly reactive species can cause widespread damage to the parasite's cellular components. libretexts.org A major consequence is lipid peroxidation, which disrupts the integrity and fluidity of cell membranes, leading to increased permeability and eventual cell death. frontierspartnerships.orgjcimcr.orgdenkavit.com This damage can inactivate membrane-bound enzymes and receptor proteins, further compromising the parasite's survival. libretexts.org

Modulation of Intracellular Processes (e.g., Zinc Levels)

Recent studies have revealed that dihydroartemisinin disrupts zinc homeostasis in P. falciparum. nih.govnih.gov The drug was found to cause a specific downregulation of zinc-associated proteins and lead to abnormal zinc depletion in the parasite. nih.govnih.gov This disruption of zinc levels potentiates the antimalarial action of dihydroartemisinin, inducing a state of developmental arrest known as pyknosis and inhibiting parasite proliferation. nih.govnih.govriken.jp The combined disruption of zinc and glutathione (B108866) homeostasis synergistically enhances the growth inhibition of P. falciparum. nih.govnih.gov

Comparative Antimalarial Potency with Other Artemisinin Derivatives

Anhydrodihydroartemisinin and its derivatives have often been compared to other artemisinins to gauge their relative potency.

Dihydroartemisinin, the active metabolite of many artemisinin compounds, is itself a potent antimalarial. wikipedia.org In a direct comparison using a P. berghei-rodent model, dihydroartemisinin was found to be the most effective both in vitro and in vivo when compared to artemisinin and artesunate. nih.gov

The in vitro IC50 values for artemisinin, artesunate, and dihydroartemisinin were 1.9, 1.1, and 0.3 x 10(-8) M, respectively, highlighting the superior potency of dihydroartemisinin. nih.gov

While some new derivatives of anhydrodihydroartemisinin show enhanced activity, others have been found to be less potent. For example, selected fluorinated ether and ester analogues of artemether (B1667619) and arteether (B1665780) were generally less potent than dihydroartemisinin in vivo. researchgate.net

Anticancer Efficacy and Mechanistic Investigations of Anhydrodihydroartemisinin

In Vitro Cytotoxicity and Antiproliferative Effects on Cancer Cell Lines

The primary evaluation of a potential anticancer agent involves assessing its ability to inhibit the proliferation of and induce death in cancer cells in a laboratory setting.

Research has specifically highlighted the cytotoxic and antiproliferative properties of Anhydrodihydroartemisinin against the human prostate cancer cell line, PC-3. mdpi.complos.orgnih.gov This cell line is a well-established model for studying aggressive, androgen-independent prostate cancer.

In one key study, treatment with ADHA was found to significantly reduce the viability of PC-3 cells in a dose-dependent manner, with notable effects observed at concentrations of 1, 3, and 10 µM. mdpi.comresearchgate.net This cytotoxic effect was further substantiated by clonogenic assays, which measure the ability of a single cell to grow into a colony. The results demonstrated that ADHA markedly inhibited the colony-forming capacity of PC-3 cells, indicating a potent cytostatic or cytotoxic effect. nih.gov At a concentration of 10 µM, a significant reduction in the number of colonies was observed, underscoring the compound's ability to suppress cancer cell proliferation. mdpi.com

Table 1: Effect of Anhydrodihydroartemisinin (ADHA) on PC-3 Prostate Cancer Cell Proliferation

| Assay Type | ADHA Concentration | Observed Effect on PC-3 Cells | Reference |

|---|---|---|---|

| Crystal Violet Cell Viability Assay | 1 µM | Significant reduction in cell viability | mdpi.com |

| Crystal Violet Cell Viability Assay | 3 µM | Significant reduction in cell viability | mdpi.com |

| Crystal Violet Cell Viability Assay | 10 µM | Significant reduction in cell viability | mdpi.com |

| Clonogenic (Colony Formation) Assay | 3 µM | Inhibition of colony formation | nih.gov |

| Clonogenic (Colony Formation) Assay | 10 µM | Marked reduction in colony numbers | mdpi.comnih.gov |

To date, the scientific literature on the anticancer properties of Anhydrodihydroartemisinin has predominantly focused on prostate cancer cell lines. nih.gov While its parent compound, artemisinin (B1665778), and its more extensively studied derivatives like dihydroartemisinin (B1670584) (DHA) and artesunate (B1665782) have demonstrated broad cytotoxic activity against a variety of cancer cell lines—including colon, lung, breast, and leukemia—specific data on ADHA's efficacy in these other malignancies are not yet widely reported. mdpi.comuiowa.eduresearchgate.net The proven anti-leishmanial and anti-malarial activities of ADHA suggest a potential for broader biological effects, but dedicated research is required to determine its cytotoxic and antiproliferative spectrum against other human cancers. nih.gov

Molecular Mechanisms of Induced Cancer Cell Death

Understanding how a compound kills cancer cells at the molecular level is crucial for its development as a therapeutic agent. Research into ADHA has revealed its involvement in activating programmed cell death pathways and disrupting key signaling networks that cancer cells use to survive and proliferate.

Apoptosis is a form of programmed cell death that is essential for eliminating abnormal cells. A central feature of this process is the activation of a family of proteases called caspases. Studies have shown that ADHA induces cancer cell death in PC-3 cells through a caspase-dependent apoptotic pathway. mdpi.complos.org Specifically, treatment with ADHA leads to the activation of the executioner caspases, caspase-3 and caspase-7. mdpi.comnih.gov The activation of these caspases is a critical step that commits the cell to apoptosis, leading to the systematic disassembly of the cell. This finding confirms that ADHA's cytotoxic effect is not due to non-specific toxicity but rather to the induction of a controlled, programmed cell death cascade. mdpi.comnih.gov

Cancer cells are often characterized by the hyperactivation of signaling pathways that promote their growth, survival, and resistance to death signals. Anhydrodihydroartemisinin has been shown to interfere with several of these critical oncogenic pathways. mdpi.comresearchgate.net

c-Jun, p-Akt, and NF-κB: In studies using the PC-3 prostate cancer cell line, ADHA treatment was found to inhibit the expression of several key signaling proteins. mdpi.complos.org These include c-Jun, a component of the AP-1 transcription factor that regulates cell proliferation and migration, and its phosphorylated (activated) form, p-c-Jun. mdpi.com Furthermore, ADHA inhibits the expression of phospho-Akt (p-Akt), the activated form of a pivotal survival kinase, and nuclear factor-kappa B (NF-κB), a transcription factor that prevents apoptosis and promotes inflammation and metastasis. mdpi.comnih.gov The inhibition of NF-κB by 10 µM ADHA highlights the compound's potential to act as a cytostatic or cytotoxic agent against prostate cancer. nih.gov

PI3K/Akt/mTOR Pathway: The PI3K/Akt/mTOR pathway is a major intracellular signaling cascade that is central to regulating cell cycle, survival, and proliferation and is often overactive in cancer. wikipedia.orgmdpi.com By inhibiting the phosphorylation of Akt, ADHA effectively disrupts this critical survival pathway. mdpi.com The inhibition of Akt prevents it from activating downstream targets, including mTOR, which is a master regulator of protein synthesis and cell growth. nih.govnih.gov This interruption of the PI3K/Akt/mTOR axis is a significant mechanism contributing to ADHA's anticancer effects.

STAT3 Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) is another key transcription factor that is persistently activated in many cancers and promotes cell survival, proliferation, and angiogenesis. mdpi.com While direct studies on the effect of ADHA on STAT3 are limited, research on the related compound dihydroartemisinin (DHA) has shown that it can effectively inhibit STAT3 phosphorylation and its downstream signaling in non-small-cell lung cancer and head and neck squamous cell carcinoma cells. plos.orgmdpi.com This suggests a potential mechanism for artemisinin derivatives that warrants specific investigation for ADHA.

Anti-Migratory and Anti-Angiogenic Properties in Tumor Models

The ability of cancer to metastasize, or spread to other parts of the body, is a major cause of mortality. This process involves cell migration and the formation of new blood vessels, a process known as angiogenesis.

Research demonstrates that Anhydrodihydroartemisinin possesses anti-migratory properties. mdpi.complos.org In a wound-healing assay, a standard method for studying cell migration in vitro, ADHA significantly inhibited the migration of metastatic PC-3 cells at concentrations of 3 µM and 10 µM. nih.gov This suggests that ADHA could interfere with the ability of cancer cells to invade surrounding tissues and metastasize.

The anti-angiogenic potential of ADHA is also an area of interest. While detailed studies focusing specifically on ADHA's anti-angiogenic effects are not extensively available, artemisinin and its derivatives are generally known to possess anti-angiogenic properties. pageplace.degoogle.com Given that NF-κB, a target of ADHA, is associated with increasing angiogenic potential, it is plausible that ADHA could also inhibit angiogenesis. nih.gov However, further direct experimental evidence is needed to fully confirm and characterize this property for Anhydrodihydroartemisinin.

Inhibition of Microbial Metabolism in Cancer Cells as a Therapeutic Strategy

A significant hallmark of cancer is the reprogramming of cellular metabolism to support rapid proliferation and survival. nih.gov Many cancer cells exhibit a pronounced shift towards anaerobic glycolysis for energy production, even when oxygen is plentiful—a phenomenon known as the "Warburg effect". mdpi.comnih.gov This metabolic state, characterized by high glucose uptake and lactate (B86563) fermentation, is analogous to the metabolic strategies employed by many anaerobic microorganisms. nih.gov Targeting this metabolic vulnerability offers a promising therapeutic window, and compounds from the artemisinin family have shown notable efficacy in this area. mdpi.com Anhydrodihydroartemisinin (ADHA), a semi-synthetic derivative of artemisinin, is under investigation for its anticancer potential, with evidence suggesting that its mechanisms may align with the metabolic disruption observed in its parent compounds.

Research into the broader artemisinin family, particularly Dihydroartemisinin (DHA), provides a foundational understanding of this strategy. Studies have demonstrated that DHA and related compounds can directly suppress the aberrant glycolytic activity in cancer cells. mdpi.com For instance, artemisinin has been found to inhibit key glycolytic enzymes such as hypoxia-inducible factor-1α (HIF-1α) and pyruvate (B1213749) kinase M2 (PKM2) in esophageal cancer cell lines. mdpi.com Similarly, both DHA and the related derivative artesunate were shown to suppress glycolysis in multiple human non-small cell lung cancer (NSCLC) cells. mdpi.com This inhibition of the cancer cell's fermentation-like metabolism is a cornerstone of the anticancer activity of this compound class.

The table below summarizes the inhibitory effects of Dihydroartemisinin (DHA), the direct precursor to ADHA, on various cancer cell lines, highlighting its action against cancer's glycolytic pathways.

Table 1: Effects of Dihydroartemisinin (DHA) on Cancer Cell Lines

| Cell Line | Cancer Type | Observed Effect(s) | IC50 (48h) |

| PC9 | Non-Small Cell Lung Cancer | Suppressed aerobic glycolysis; Inactivated STAT3 signaling | 19.68 µM |

| NCI-H1975 | Non-Small Cell Lung Cancer | Suppressed aerobic glycolysis; Inactivated STAT3 signaling | 7.08 µM |

| NCI-H358 | Non-Small Cell Lung Cancer | Suppressed glycolysis | Not Specified |

| HepG2 | Liver Cancer | Suppressed aerobic glycolysis; Induced apoptosis | Not Specified |

| TE-1 | Esophageal Squamous Cell | Inhibited Akt/mTOR signaling; Activated autophagy | Not Specified |

| Eca109 | Esophageal Squamous Cell | Inhibited Akt/mTOR signaling; Activated autophagy | Not Specified |

This table is based on data from multiple studies investigating the anticancer mechanisms of Dihydroartemisinin. mdpi.com

While direct studies on ADHA's impact on glycolysis are not as extensive, research on its effects against prostate cancer (PC-3) cells reveals significant anticancer activity. nih.gov In these studies, ADHA demonstrated a dose-dependent inhibition of cancer cell growth and colony formation. nih.gov The primary mechanism identified was the induction of apoptosis through the activation of caspases and the inhibition of crucial cell survival signaling pathways involving p-Akt, c-Jun, and NF-κB. nih.gov

Furthermore, ADHA was found to significantly inhibit the migration of these metastatic prostate cancer cells. nih.gov Although this study focused on apoptotic pathways, the anticancer activity of all artemisinin derivatives is fundamentally linked to their activation by iron. nih.gov Cancer cells, due to their high metabolic rate and rapid proliferation, have a significantly higher demand for iron compared to normal cells, leading to an increased expression of transferrin receptors to sequester iron. nih.govnih.gov This iron-rich intracellular environment is believed to activate the endoperoxide bridge in artemisinin compounds, leading to the generation of cytotoxic reactive oxygen species (ROS) and cell death. nih.gov Therefore, the high metabolic activity that defines the Warburg effect also creates the necessary conditions for ADHA's activation.

The table below details the specific inhibitory actions of Anhydrodihydroartemisinin (ADHA) observed in prostate cancer cells.

Table 2: Observed Effects of Anhydrodihydroartemisinin (ADHA) on PC-3 Prostate Cancer Cells

| Assessed Parameter | Concentration | Result |

| Cell Growth & Colony Formation | 3 µM & 10 µM | Dose-dependent inhibition |

| Cell Migration (Wound Healing) | 3 µM & 10 µM | Significant inhibition of migration |

| Protein Expression (p-Akt) | 10 µM | Downregulation |

| Protein Expression (c-Jun & p-c-Jun) | 10 µM | Inhibition |

| Protein Expression (NF-κB) | 10 µM | Inhibition |

| Enzyme Activity | 10 µM | Activation of Caspase 3 and 7 |

This table summarizes findings from research on ADHA's effects on the PC-3 cell line. nih.gov

Pharmacokinetic Profiles and Metabolic Fate of Anhydrodihydroartemisinin and Its Analogs

Microbial Metabolism Investigations of Anhydrodihydroartemisinin

Microbial metabolism studies serve as valuable in vitro models to predict and understand the metabolic pathways of drugs in mammals. sci-hub.red Investigations into the semisynthetic antimalarial compound, anhydrodihydroartemisinin, have revealed that it is metabolized by a variety of microorganisms.

Large-scale fermentation of anhydrodihydroartemisinin with Streptomyces lavendulae L-105 and Rhizopogon species (ATCC 36060) has led to the isolation and characterization of four distinct microbial metabolites. researchgate.net These metabolites were identified through comprehensive spectral analysis, including 1H-NMR and 13C-NMR spectroscopy. researchgate.net The structure of the 14-carbon rearranged product was definitively confirmed using X-ray crystallographic analysis. researchgate.net

The identified microbial metabolites are:

A 14-carbon rearranged product

9β-hydroxyanhydrodihydroartemisinin

11-epi-deoxydihydroartemisinin

3α-hydroxydeoxyanhydrodihydroartemisinin

Table 1: Microbial Metabolites of Anhydrodihydroartemisinin An interactive data table detailing the metabolites produced from anhydrodihydroartemisinin by microbial fermentation.

| Metabolite Name | Producing Microorganism(s) |

|---|---|

| 14-carbon rearranged product | Streptomyces lavendulae L-105, Rhizopogon species (ATCC 36060) |

| 9β-hydroxyanhydrodihydroartemisinin | Streptomyces lavendulae L-105, Rhizopogon species (ATCC 36060) |

| 11-epi-deoxydihydroartemisinin | Streptomyces lavendulae L-105, Rhizopogon species (ATCC 36060) |

Mammalian Metabolism Studies of Anhydrodihydroartemisinin

Mammalian metabolism studies are essential for determining the fate of a drug within a living organism. In the case of anhydrodihydroartemisinin, studies using rats have provided significant insights. Analysis of plasma from rats involved in these studies, using techniques such as thermospray mass spectroscopy combined with high-performance liquid chromatography (HPLC), has identified the major mammalian metabolite. researchgate.net

Interestingly, these studies revealed a direct correlation with the microbial metabolism findings. The major mammalian metabolite identified in rat plasma was 9β-hydroxyanhydrodihydroartemisinin . researchgate.net This is the same metabolite produced by the microorganisms Streptomyces lavendulae and Rhizopogon species. researchgate.net This overlap underscores the utility of microbial systems as predictive models for mammalian drug metabolism. sci-hub.red Furthermore, in vitro testing has demonstrated that this principal metabolite, 9β-hydroxyanhydrodihydroartemisinin, retains antimalarial activity. researchgate.net

Bioavailability of Hydrolytically Stable Derivatives

A significant challenge with some artemisinin-based compounds is their stability and bioavailability. To address this, research has focused on creating hydrolytically stable derivatives of anhydrodihydroartemisinin. One promising approach involves the synthesis of C-10 substituted analogs.

Studies on new fluoroartemisinin derivatives, specifically those with a 10-trifluoromethyl group, have shown significant improvements in stability and oral bioavailability. nih.govresearchgate.net For instance, a series of C-16 substituted 10-trifluoromethyl anhydrodihydroartemisinin derivatives were synthesized and evaluated. nih.gov Among these, a piperazinoethanol (B8609529) derivative demonstrated remarkable oral bioavailability in rats, which was found to be 25 times greater than that of artemether (B1667619). researchgate.netnih.gov This particular derivative also showed high in vivo efficacy in mice. nih.govresearchgate.net

Another derivative, 10-trifluoromethyl-16-[2-(hydroxyethyl)piperazine] (F2-DHA), also exhibited permeability coefficients that are predictive of good oral absorption. oup.com These findings suggest that the development of hydrolytically stable, non-acetal type derivatives is a viable strategy for producing more effective and orally bioavailable antimalarial candidates. researchgate.nettandfonline.com

Broader Therapeutic Potential and Future Directions for Anhydrodihydroartemisinin Research

Investigation of Immunomodulatory Effects (e.g., Th17 cell inhibition)

A growing body of evidence indicates that artemisinin (B1665778) and its derivatives can modulate the immune system, particularly by influencing the balance of T helper (Th) cells. frontiersin.orgresearchgate.net Of significant interest is their effect on T helper 17 (Th17) cells, which are critical drivers of inflammation in numerous autoimmune diseases. nih.govmdpi.com

Research on 9,10-Anhydrodehydroartemisinin (ADART), a related derivative, has demonstrated its capacity to reduce inflammation in the central nervous system by inhibiting both Th1 and Th17 cells. frontiersin.orgnih.gov In a mouse model of experimental autoimmune encephalomyelitis (EAE), ADART was found to almost completely inhibit Th17 cell differentiation in vitro at a concentration of 10 μM. nih.gov This inhibitory action is crucial, as Th17 cells are known to produce pro-inflammatory cytokines like Interleukin-17 (IL-17). mdpi.comnih.gov

The mechanism of action for artemisinin derivatives often involves key signaling pathways that govern T cell differentiation and function. Studies on compounds like dihydroartemisinin (B1670584) (DHA) and artesunate (B1665782) show they can suppress the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3). frontiersin.orgnih.govfrontiersin.org STAT3 activation is a critical step for the differentiation of Th17 cells, which is promoted by cytokines such as IL-6. nih.govfrontiersin.org By inhibiting STAT3, these compounds effectively suppress the development of Th17 cells. nih.gov Furthermore, they have been shown to target the transcription factor RORγt (retinoic acid receptor-related orphan receptor gamma t), which is essential for Th17 cell lineage commitment. frontiersin.orgnih.gov

The immunomodulatory effects extend to restoring the crucial balance between pro-inflammatory Th17 cells and anti-inflammatory regulatory T cells (Tregs). nih.govnih.govresearchgate.net Dihydroartemisinin, for instance, has been shown to restore the Treg/Th17 balance in a mouse model of lupus by reducing the transcription of RORγt while increasing the expression of Foxp3, the master transcription factor for Tregs. nih.gov

| Compound | Model/System | Key Findings | Mechanism of Action | Source |

|---|---|---|---|---|

| 9,10-Anhydrodehydroartemisinin (ADART) | Experimental Autoimmune Encephalomyelitis (EAE) Mice | Effectively reduced CNS infiltration of Th1 and Th17 cells. Reduced serum levels of IFN-γ and IL-17A. | Almost completely inhibited Th17 differentiation and partially inhibited Th1 differentiation in vitro. | nih.gov |

| Dihydroartemisinin (DHA) | Psoriasis-like Mouse Model | Reduced the frequency of IL-17+CD4+ T cells and inhibited IL-17 production. | Reduced phosphorylation of STAT3, targeting the IL-23/Th17 axis. | frontiersin.org |

| Dihydroartemisinin (DHA) | Systemic Lupus Erythematosus (SLE) Mouse Model | Restored the Treg/Th17 balance. | Inhibited Th17 cell differentiation while inducing Treg differentiation. Reduced transcription of RORγt and increased Foxp3. | nih.gov |

| Artesunate | Collagen-Induced Arthritis (CIA) in Rats | Decreased the frequency of Th17 cells and increased Treg cells in the synovium and spleen. | Regulates the Th17/Treg balance. | frontiersin.orgnih.gov |

Potential for Addressing Autoimmune Diseases

The ability of anhydrodihydroartemisinin and its parent compounds to inhibit Th17 cells and restore immune balance points to their significant potential in treating autoimmune diseases. nih.govfrontiersin.org These conditions are often characterized by an overactive immune response and chronic inflammation driven by pathogenic T cells. frontiersin.orgmdpi.com

Preclinical studies using various artemisinin derivatives have shown promising results across a spectrum of autoimmune models:

Multiple Sclerosis (MS): In the EAE mouse model of MS, 9,10-Anhydrodehydroartemisinin (ADART) effectively reduced inflammation and demyelination in the central nervous system by inhibiting Th1 and Th17 cells. frontiersin.orgnih.gov

Systemic Lupus Erythematosus (SLE): Dihydroartemisinin (DHA) has been shown to alleviate the symptoms in a mouse model of SLE. It works by restoring the Treg/Th17 balance, a key aspect of immune dysregulation in lupus. frontiersin.orgnih.gov

Rheumatoid Arthritis (RA): In a rat model of collagen-induced arthritis, artesunate alleviated inflammation and improved arthritic bone erosion by decreasing Th17 cells and increasing Treg cells in the joints. frontiersin.orgnih.gov

Psoriasis: Dihydroartemisinin (DHA) was found to inhibit the progression of psoriasis in a mouse model by regulating the IL-23/Th17 axis, which is a central pathway in the pathogenesis of this chronic inflammatory skin disease. frontiersin.org

These findings collectively suggest that the immunomodulatory properties of the artemisinin class of compounds, including anhydrodihydroartemisinin, could be harnessed to develop new treatments for a variety of autoimmune disorders. frontiersin.orgresearchgate.netnih.gov

Research Gaps and Opportunities for Novel Therapeutic Applications

Despite the promising results from related compounds, research specifically focused on anhydrodihydroartemisinin is still in its early stages. This presents several research gaps and opportunities:

Compound-Specific Efficacy and Mechanism: A significant gap exists in understanding the specific immunomodulatory effects of anhydrodihydroartemisinin itself, as much of the current data is extrapolated from derivatives like DHA, artesunate, and ADART. frontiersin.org Research is needed to determine if anhydrodihydroartemisinin has a distinct or more potent activity profile in inhibiting Th17 cells or modulating other immune pathways.

Exploration of Other Immune Cell Targets: Current research heavily focuses on the Th17/Treg axis. frontiersin.org There is an opportunity to investigate the effects of anhydrodihydroartemisinin on other key immune cells involved in autoimmunity, such as B cells, macrophages, and dendritic cells.

Novel Disease Models: The therapeutic potential should be explored beyond the commonly studied models of MS, RA, and SLE. frontiersin.org Investigating its efficacy in models of inflammatory bowel disease (IBD), type 1 diabetes, or other autoimmune conditions could reveal new applications.

Structure-Activity Relationship Studies: A deeper analysis of the structure-activity relationship of various artemisinin derivatives is needed. researchgate.net This could lead to the synthesis of novel analogs with improved efficacy, bioavailability, and specific immunomodulatory properties, potentially overcoming limitations of existing compounds. nih.gov

Long-Term Effects and Resistance: As seen with its antimalarial use, the potential for resistance or long-term effects of immunomodulation needs investigation. nih.gov Understanding these aspects is crucial before considering chronic therapeutic use.

Addressing these research gaps will be vital for unlocking the full therapeutic potential of anhydrodihydroartemisinin and its analogs in treating immune-mediated diseases. nih.gov

Considerations for Translational Research and Clinical Development

Translating the promising preclinical findings of anhydrodihydroartemisinin into clinical applications requires a structured and rigorous development pathway. dndi.org While clinical trials have extensively evaluated artemisinins for malaria, their development for autoimmune diseases is a newer frontier. nih.govnih.gov

Key considerations for moving forward include:

Preclinical Safety and Toxicology: Comprehensive preclinical studies must establish a robust safety profile for anhydrodihydroartemisinin. This involves assessing potential toxicities and determining a safe therapeutic window, which is a critical step before initiating human trials. dndi.org

Pharmacokinetics and Formulation: The bioavailability and metabolic fate of anhydrodihydroartemisinin need to be thoroughly characterized. Developing stable and effective formulations is essential for ensuring consistent drug delivery and efficacy in a clinical setting.

Biomarker Development: Identifying reliable biomarkers to monitor the drug's immunomodulatory effects in patients will be crucial. dndi.org This could include measuring levels of specific cytokines (e.g., IL-17), the ratio of Th17 to Treg cells, or other markers of immune activation.

Phase I and II Clinical Trials: The initial phase of clinical development would involve Phase I trials in healthy volunteers to confirm safety and dosing. dndi.org Subsequent Phase II trials in patients with specific autoimmune diseases (e.g., psoriasis, rheumatoid arthritis) would be needed to establish proof-of-concept for its therapeutic efficacy. dndi.orgnih.gov

Regulatory Pathway: Engaging with regulatory agencies early in the development process is important to understand the requirements for approval as a new immunomodulatory drug.

While the journey from laboratory research to a clinically approved therapy is long and complex, the potent immunomodulatory effects demonstrated by the artemisinin family provide a strong rationale for the continued investigation and development of anhydrodihydroartemisinin for autoimmune diseases. nih.govnih.gov

Q & A

Q. How should interdisciplinary teams allocate tasks in Anhydrodihydroartemisinin research projects?

- Methodological Answer : Define roles using SMART criteria (Specific, Measurable, Achievable, Relevant, Time-bound). For example:

- Chemists : Optimize synthesis and purity validation.

- Biologists : Conduct bioassays and omics profiling.

- Statisticians : Design power calculations and advanced analyses.

Use project management tools (e.g., Gantt charts) to track milestones and mitigate risks like reagent delays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.